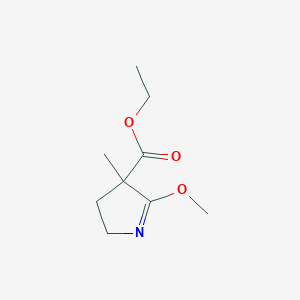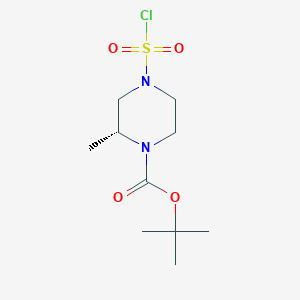![molecular formula C7H13NO B6603000 rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol CAS No. 1341036-78-9](/img/structure/B6603000.png)
rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol, also known as RAC-M, is a synthetic chiral molecule that has been used in a variety of scientific research applications. The molecule has a unique structure that gives it several advantages in terms of its stability and reactivity. RAC-M has been used in a number of different studies, including those related to the synthesis of new molecules, the study of biochemical and physiological effects, and the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol has been used in a variety of scientific research applications. It has been used in the synthesis of new molecules, the study of biochemical and physiological effects, and the development of new drugs. rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol has also been used in the study of enzyme-catalyzed reactions, the study of metabolic pathways, and the study of drug-target interactions. In addition, rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol has been used in the study of drug-drug interactions and the study of drug-receptor interactions.
Wirkmechanismus
The mechanism of action of rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol is not yet fully understood. It is believed that the molecule binds to certain proteins in the body, which in turn modulates the activity of the proteins. This binding is thought to be responsible for the biochemical and physiological effects of rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol.
Biochemical and Physiological Effects
rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, alter the expression of certain genes, and modulate the activity of certain receptors. In addition, rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
Rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. In addition, it is non-toxic and has been shown to have a variety of biochemical and physiological effects. However, rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol has some limitations for use in laboratory experiments. For example, it is not water soluble and is not able to penetrate cell membranes.
Zukünftige Richtungen
Rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol has a number of potential future directions. It could be used in the development of new drugs and the study of drug-target interactions. It could also be used in the study of enzyme-catalyzed reactions, the study of metabolic pathways, and the study of drug-drug interactions. In addition, rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol could be used in the study of drug-receptor interactions and the development of new drug delivery systems. Finally, rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol could be used in the study of the biochemical and physiological effects of new compounds.
Synthesemethoden
Rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol is synthesized from a variety of starting materials including aldehydes, ketones, and alcohols. The synthesis of rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol involves the condensation of the starting materials with a chiral amine, such as (S)-1-phenylethylamine, followed by the addition of a catalytic amount of aqueous sodium hydroxide. The reaction proceeds through a series of steps to yield the desired product. The synthesis of rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol is relatively simple and can be performed in a laboratory setting.
Eigenschaften
IUPAC Name |
[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-4-6-1-5-2-8-3-7(5)6/h5-9H,1-4H2/t5-,6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINFFXLFEOUHQZ-LYFYHCNISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2C1CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CNC[C@H]2[C@@H]1CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(4-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6602927.png)
![1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea, sulfuric acid](/img/structure/B6602931.png)

![ethyl 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B6602941.png)


![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-[5-(2-{2-[(4S)-4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetamido}-1,3-thiazol-4-yl)-2,3-dihydro-1H-inden-2-yl]pentanamide](/img/structure/B6602961.png)


![7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dione](/img/structure/B6602974.png)
![[(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea](/img/structure/B6602980.png)

![dimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda6-sulfanone](/img/structure/B6603003.png)
